Cas no 73027-79-9 (4,6-dichloropyridine-3-carboxylic acid)
4,6-dichloropyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Dichloropyridine-3-carboxylic acid
- 2,4-Dichloro-5-pyridinecarboxylic acid
- 4,6-Dichloronicotinic Acid
- 4,6-Dichloro-nicotinic acid
- 4,6-Dichloro-3-pyridinecarboxylic Acid
- 2,4-Dichloro-5-carboxylpyridine
- 4,6-DICHLORO NICOTINIC ACID
- 2,4-dichloropyridine-5-carboxylic acid
- 3-Pyridinecarboxylic acid, 4,6-dichloro-
- PubChem18521
- 4.6-dichloronicotinic acid
- KSC376S3P
- ILMIEWNDXAKVNI-UHFFFAOYSA-N
- BH376
- BCP22069
- STL557932
- A
- MFCD00234146
- AKOS005073591
- EN300-78733
- FT-0650284
- CS-W002553
- 4,6-dichloronicotinic acid, AldrichCPR
- 2,4-Dichloro-5-carboxylpyridine;4,6-Dichloropyridine-3-carboxylic acid
- AM20061471
- Z1201619913
- AB05151
- 73027-79-9
- SCHEMBL625580
- D5311
- DTXSID10355755
- AC-907/25004487
- HY-W002553
- 2,4-Dichloro-5-carboxypyridine
- AC-963
- J-514149
- 4,6-DichloronicotinicAcid
- SY007903
- A9455
- MA-0710
- 4,6-Dichloronicotinic acid,98%
- DTXCID20306814
- BBL104117
- 4,6-dichloropyridine-3-carboxylic acid
-
- MDL: MFCD00234146
- Inchi: 1S/C6H3Cl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)
- InChI Key: ILMIEWNDXAKVNI-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=CC=1C(=O)O)Cl
Computed Properties
- Exact Mass: 190.95400
- Monoisotopic Mass: 190.9540837g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 50.2
Experimental Properties
- Color/Form: WHITE SOLID
- Density: 1.612
- Melting Point: 154-160°C
- Boiling Point: 337°C at 760 mmHg
- Flash Point: 157.6℃
- Refractive Index: 1.605
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 50.19000
- LogP: 2.08660
4,6-dichloropyridine-3-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22-20/21/22
- Safety Instruction: 24/25-36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store long-term at -20°C
4,6-dichloropyridine-3-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-dichloropyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 062528-1g |
4,6-Dichloronicotinic acid |
73027-79-9 | 98% | 1g |
£18.00 | 2022-03-01 | |
| Fluorochem | 062528-5g |
4,6-Dichloronicotinic acid |
73027-79-9 | 98% | 5g |
£48.00 | 2022-03-01 | |
| Fluorochem | 062528-25g |
4,6-Dichloronicotinic acid |
73027-79-9 | 98% | 25g |
£125.00 | 2022-03-01 | |
| Fluorochem | 062528-100g |
4,6-Dichloronicotinic acid |
73027-79-9 | 98% | 100g |
£460.00 | 2022-03-01 | |
| AstaTech | 52360-5/G |
4,6-DICHLORONICOTINIC ACID |
73027-79-9 | 97% | 5/G |
$28 | 2022-06-02 | |
| AstaTech | 52360-25/G |
4,6-DICHLORONICOTINIC ACID |
73027-79-9 | 97% | 25g |
$37 | 2023-09-17 | |
| AstaTech | 52360-100/G |
4,6-DICHLORONICOTINIC ACID |
73027-79-9 | 97% | 100g |
$131 | 2023-09-17 | |
| Alichem | A029001720-100g |
4,6-Dichloro-3-pyridinecarboxylic acid |
73027-79-9 | 95% | 100g |
$389.22 | 2023-09-01 | |
| Alichem | A029001720-250g |
4,6-Dichloro-3-pyridinecarboxylic acid |
73027-79-9 | 95% | 250g |
$875.74 | 2023-09-01 | |
| Alichem | A029001720-500g |
4,6-Dichloro-3-pyridinecarboxylic acid |
73027-79-9 | 95% | 500g |
$1488.77 | 2023-09-01 |
4,6-dichloropyridine-3-carboxylic acid Suppliers
4,6-dichloropyridine-3-carboxylic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4,6-dichloropyridine-3-carboxylic acid
Introduction to 4,6-dichloropyridine-3-carboxylic acid (CAS No. 73027-79-9)
4,6-dichloropyridine-3-carboxylic acid, identified by the chemical abstracts service number 73027-79-9, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This compound, characterized by its dichlorinated pyridine core and carboxylic acid functionality, has garnered considerable attention due to its versatile reactivity and utility in constructing complex molecular frameworks. The structural motif of 4,6-dichloropyridine-3-carboxylic acid allows for facile functionalization, making it a valuable building block in the development of novel bioactive molecules.
The 4,6-dichloropyridine-3-carboxylic acid scaffold is particularly relevant in the context of medicinal chemistry, where it serves as a precursor for numerous pharmacophores. Its chlorinated pyridine ring can engage in various chemical transformations, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and condensation processes, enabling the synthesis of diverse derivatives. Recent advances in synthetic methodologies have further enhanced the accessibility of this compound, facilitating its incorporation into more intricate drug candidates.
In the realm of agrochemical research, 4,6-dichloropyridine-3-carboxylic acid has been explored as a key intermediate in the synthesis of herbicides and pesticides. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring contributes to its biological activity, making it a promising candidate for designing compounds with enhanced efficacy against resistant plant pathogens. Studies have demonstrated its role in generating novel pyridine-based agrochemicals that exhibit improved selectivity and environmental compatibility.
Recent research has highlighted the potential of 4,6-dichloropyridine-3-carboxylic acid in the development of therapeutic agents targeting neurological disorders. The pyridine core is a common structural feature in many neuroactive compounds, and modifications at the 3-position and 4-, 6-positions can fine-tune pharmacological properties. For instance, derivatives of 4,6-dichloropyridine-3-carboxylic acid have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in managing cognitive decline associated with Alzheimer's disease. The dichloro substitution pattern enhances binding affinity to biological targets while maintaining metabolic stability.
The synthetic utility of 4,6-dichloropyridine-3-carboxylic acid extends beyond pharmaceuticals into materials science. Its ability to form coordination complexes with transition metals has been exploited in catalysis and luminescent materials. The carboxylic acid group can act as a ligand or anchor point for metal ions, facilitating the design of functional materials with applications in sensors and optoelectronics. This dual functionality makes it an attractive candidate for interdisciplinary research.
From a mechanistic perspective, the reactivity of 4,6-dichloropyridine-3-carboxylic acid has been extensively studied to optimize synthetic routes. The dichloro substituents influence electrophilic aromatic substitution reactions, allowing for regioselective functionalization at specific positions on the pyridine ring. This control is essential for generating target molecules with precise stereochemistry and biological activity. Advances in computational chemistry have further enabled the prediction of reaction outcomes, reducing experimental trial-and-error and accelerating drug discovery processes.
The environmental impact of utilizing 4,6-dichloropyridine-3-carboxylic acid as an intermediate has also been scrutinized. Efforts have been made to develop greener synthetic protocols that minimize waste generation and hazardous byproducts. Catalytic methods employing transition metals have shown promise in achieving high yields while reducing reliance on harsh reagents. Such innovations align with global sustainability goals and ensure that the compound remains viable for large-scale applications.
In conclusion,4,6-dichloropyridine-3-carboxylic acid (CAS No. 73027-79-9) represents a cornerstone compound in synthetic chemistry with far-reaching implications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse applications, while ongoing research continues to uncover new possibilities for its utilization. As synthetic methodologies evolve and environmental considerations take precedence,4,6-dichloropyridine-3-carboxylic acid will undoubtedly remain a critical component in advancing chemical innovation.
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